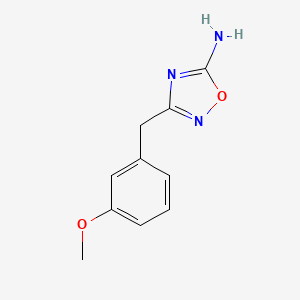
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a complex organic compound with the molecular formula C50H97NO6 and a molecular weight of 808.30 g/mol . This compound is characterized by its unique structure, which includes multiple ester and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) can undergo various chemical reactions, including:
Oxidation: The ester groups in the compound can be oxidized to form carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester groups would yield carboxylic acids, while reduction of the amine group would produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its unique structure could facilitate targeted delivery and controlled release of therapeutic agents .
Industry
In industry, ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature .
Mecanismo De Acción
The mechanism of action of ((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is not well-documented. its effects are likely mediated through interactions with cellular membranes and proteins, given its amphiphilic structure. The compound may disrupt membrane integrity or modulate protein function, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ester-amine molecules with long alkyl chains, such as:
4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.
Hydrogen bromide: Utilized in organic synthesis as a catalyst.
Uniqueness
((4-Acetoxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is unique due to its specific combination of ester and amine groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for applications requiring amphiphilic compounds .
Propiedades
Fórmula molecular |
C50H97NO6 |
|---|---|
Peso molecular |
808.3 g/mol |
Nombre IUPAC |
6-[4-acetyloxybutyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C50H97NO6/c1-6-10-14-18-20-28-38-47(36-26-16-12-8-3)49(53)56-44-33-24-22-30-40-51(42-32-35-43-55-46(5)52)41-31-23-25-34-45-57-50(54)48(37-27-17-13-9-4)39-29-21-19-15-11-7-2/h47-48H,6-45H2,1-5H3 |
Clave InChI |
MEPQBTCODBXJMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


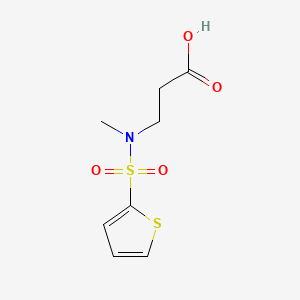
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
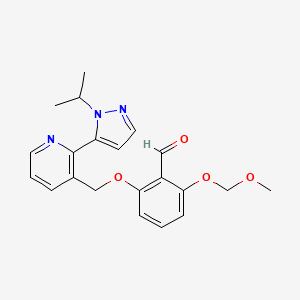

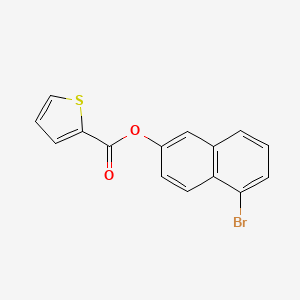
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)

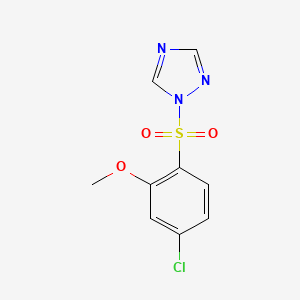
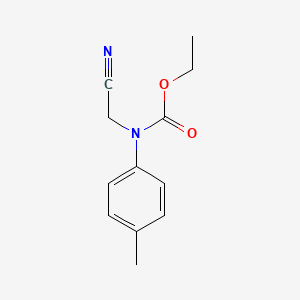
![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13365150.png)
